Benzoic acid;cyclohexane-1,2-diol

Description

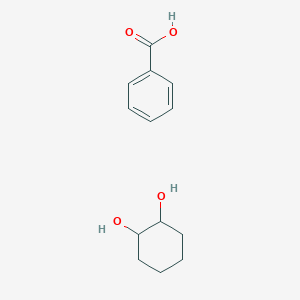

Benzoic acid (C₆H₅COOH) is a simple aromatic carboxylic acid widely found in nature (e.g., honey, fruits) and used as a preservative due to its antimicrobial properties . Cyclohexane-1,2-diol (C₆H₁₀(OH)₂) is a vicinal diol with hydroxyl groups on adjacent carbons of a cyclohexane ring. It occurs in plant extracts (e.g., Populus salicaceae bark) and serves as an intermediate in industrial processes like adipic acid synthesis .

Properties

CAS No. |

72375-13-4 |

|---|---|

Molecular Formula |

C13H18O4 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

benzoic acid;cyclohexane-1,2-diol |

InChI |

InChI=1S/C7H6O2.C6H12O2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h1-5H,(H,8,9);5-8H,1-4H2 |

InChI Key |

DJJZDVWAIADFGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;cyclohexane-1,2-diol can be achieved through several methods. One common approach involves the reaction of benzoic acid with cyclohexene in the presence of a suitable oxidizing agent, such as osmium tetroxide, to form the diol. The reaction conditions typically include a non-aqueous solvent like chloroform or acetone to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the use of catalytic amounts of tetrabutylammonium bromide (TBAB) in anhydrous acetonitrile has been reported to efficiently produce the compound through a regioselective ring-opening reaction of epoxides with benzoic acid .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;cyclohexane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The diol can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol.

Substitution: The hydroxyl groups in the diol can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Osmium tetroxide is commonly used for the oxidation of alkenes to form diols.

Reduction: Sodium borohydride (NaBH4) is a typical reducing agent for converting benzoic acid to benzyl alcohol.

Substitution: Acid chlorides and alcohols can react with the hydroxyl groups to form esters and ethers, respectively.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Benzyl alcohol.

Substitution: Ethers and esters.

Scientific Research Applications

Benzoic acid;cyclohexane-1,2-diol has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid;cyclohexane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, the compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups, leading to the formation of ketones or carboxylic acids . These reactions are facilitated by the presence of suitable oxidizing agents and specific reaction conditions.

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

Environmental and Toxicological Profiles

Key Research Findings

Q & A

Basic Research Questions

Q. What analytical methods are effective for detecting and quantifying benzoic acid in complex mixtures like natural products?

- Methodology : Utilize thin-layer chromatography (TLC) with authentic standards for preliminary identification . For quantification, combine gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) with calibration curves. For example, TLC confirmed p-coumaric acid in organic phases, while GC-MS/NMR identified cyclohexane-1,2-diol .

Q. How do the conformational differences between cis- and trans-cyclohexane-1,2-diol isomers influence their reactivity in cleavage reactions?

- Methodology : Compare reaction kinetics and transition-state energies. The cis isomer forms a strained cyclic complex with Ag(I), enabling faster cleavage, while trans isomers face steric hindrance due to diequatorial substituents, slowing decomposition . Use NMR or X-ray crystallography to confirm conformations.

Q. What role does cyclohexane-1,2-diol play as a chiral auxiliary in diastereoselective alkylation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.